2-Ethylbutanamide
CAS No.: 1114-38-1
Cat. No.: VC1971553
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1114-38-1 |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
IUPAC Name | 2-ethylbutanamide |
Standard InChI | InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Standard InChI Key | QVEMWYGBLHQEAK-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)N |
Canonical SMILES | CCC(CC)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
2-Ethylbutanamide is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17-115.18 g/mol. It is registered under CAS number 1114-38-1 and is also known by its synonyms 2-ethylbutyramide, butanamide, 2-ethyl-, and butyramide, 2-ethyl- . The compound features a branched alkyl chain with an amide functional group.
Structural Formula and Representation
The molecular structure of 2-ethylbutanamide consists of a central carbon atom bonded to an ethyl group, a propyl group, and a carboxamide group. The spatial arrangement of these groups creates a tertiary carbon center that influences the compound's physical and chemical properties .
Structural Characteristic | Description |
---|---|
IUPAC Name | 2-ethylbutanamide |
SMILES Notation | CCC(CC)C(=O)N |
InChI | InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
InChIKey | QVEMWYGBLHQEAK-UHFFFAOYSA-N |
The structural representation shows a tertiary carbon (C-2) bonded to two ethyl groups and a carboxamide moiety, which consists of a carbonyl group (C=O) and an amino group (-NH2) .
Three-Dimensional Structure
In three-dimensional space, the tertiary carbon atom adopts a tetrahedral geometry. This arrangement results in a specific spatial distribution of functional groups that influences the compound's reactivity and intermolecular interactions. The amide functional group exhibits resonance stabilization, with the carbonyl oxygen and nitrogen sharing electron density .
Physicochemical Properties
2-Ethylbutanamide possesses distinctive physical and chemical properties that determine its behavior in various chemical environments. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
The physical state of 2-ethylbutanamide at standard temperature and pressure is a solid, typically available as a crystalline powder with a specified purity of 95.00% in commercial samples .
Table 1: Physical Properties of 2-Ethylbutanamide
Property | Value | Reference |
---|---|---|
Molecular Weight | 115.17-115.18 g/mol | |
Physical State | Solid/Crystalline powder | |
Commercial Purity | 95.00% | |
Color | White to off-white |
Spectroscopic Properties and Collision Cross Section
The predicted collision cross-section (CCS) data for 2-ethylbutanamide provides valuable information for analytical identification using ion mobility spectrometry combined with mass spectrometry. These values represent the effective area of the molecule when interacting with drift gas molecules during ion mobility separations .
Table 2: Predicted Collision Cross Section Data for 2-Ethylbutanamide
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 116.10700 | 125.3 |
[M+Na]+ | 138.08894 | 134.2 |
[M+NH4]+ | 133.13354 | 133.0 |
[M+K]+ | 154.06288 | 129.9 |
[M-H]- | 114.09244 | 124.9 |
[M+Na-2H]- | 136.07439 | 128.4 |
[M]+ | 115.09917 | 126.1 |
[M]- | 115.10027 | 126.1 |
Chemical Reactivity and Behavior
The chemical behavior of 2-ethylbutanamide is dictated by its functional groups, particularly the amide group which determines its reactivity patterns.
Amide Functionality
The amide functional group in 2-ethylbutanamide contains a carbonyl (C=O) adjacent to a nitrogen atom. This arrangement results in resonance stabilization, which affects the compound's reactivity. The carbonyl oxygen is moderately electrophilic, while the nitrogen possesses nucleophilic character, though less so than in amines due to resonance effects involving the carbonyl group .
Hydrolysis and Stability
Like other amides, 2-ethylbutanamide can undergo hydrolysis under acidic or basic conditions, though the reaction typically requires elevated temperatures due to the stability conferred by amide resonance. Under acidic conditions, hydrolysis yields carboxylic acid and ammonium salt, while basic hydrolysis produces carboxylate salt and ammonia .
Synthesis Methods
Several methods exist for the synthesis of 2-ethylbutanamide, each with specific advantages depending on the starting materials and desired scale.
Direct Amidation of Carboxylic Acids
One approach to synthesizing 2-ethylbutanamide involves the direct amidation of 2-ethylbutanoic acid with ammonia or ammonium compounds. This reaction typically requires coupling agents or high temperatures to overcome the energy barrier to amide formation .
From Acid Chlorides
A more efficient method involves the reaction of 2-ethylbutanoyl chloride with ammonia. This approach proceeds through nucleophilic acyl substitution, where ammonia acts as a nucleophile attacking the carbonyl carbon, with the chloride serving as a leaving group. The reaction typically produces good yields under mild conditions .
Structural Analogs and Related Compounds
Several structural analogs of 2-ethylbutanamide have been documented in the literature, each with distinct properties based on modifications to the core structure.
N-Substituted Derivatives
N-substituted derivatives of 2-ethylbutanamide include compounds where the amide hydrogen atoms are replaced by alkyl or aryl groups. These modifications affect the compound's physical properties, solubility profile, and biological activity .
For example, N-(3-acetylphenyl)-2-ethylbutanamide (CAS: 540521-24-2) incorporates an acetylphenyl group on the nitrogen atom, significantly altering its physical properties and potential applications. This compound has been classified as potentially harmful if swallowed, causing skin irritation, eye irritation, and possibly respiratory irritation .
Halogenated Derivatives
Halogenated derivatives, such as 2-Bromo-N-(4-ethoxyphenyl)-2-ethylbutanamide (CAS: 3572-08-5), incorporate halogen atoms into the structure. The bromine atom at the alpha position significantly alters the reactivity and applications of the compound compared to the parent 2-ethylbutanamide .
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